Ethyl tetradec-9-enoate
Overview
Description
Ethyl tetradec-9-enoate, also known as ethyl (9E)-tetradec-9-enoate or ethyl trans-9-tetradecenoate, is a natural substance and extractive . It has a molecular weight of 254.41350000 and a formula of C16 H30 O2 .
Synthesis Analysis
While specific synthesis methods for Ethyl tetradec-9-enoate were not found in the search results, a study on bumblebee species indicates that compounds similar to Ethyl tetradec-9-enoate are produced by fatty acid desaturases (FADs) in the labial glands of the insects .Molecular Structure Analysis
The molecular structure of Ethyl tetradec-9-enoate is represented by the formula C16 H30 O2 . The IUPAC Standard InChI is InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h10-11H,3-9,12-15H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl tetradec-9-enoate is soluble in water, with a solubility of 0.05783 mg/L at 25 °C . Its molecular weight is 254.4082 .Scientific Research Applications
Crystal Packing Interactions
Ethyl tetradec-9-enoate and its derivatives have been studied for their unique interactions in crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates rare N⋯π and C–H⋯N interactions, forming zigzag double-ribbons in its crystalline structure (Zhang, Wu, & Zhang, 2011).
Antifungal Properties
Research has highlighted the antifungal potential of ethyl tetradec-9-enoate derivatives. A study found that derivatives like ethyl tetracosa-9,12,15,18,21-pentaenoate and ethyl nonadeca-10,13-dienoate, isolated from red algae, exhibited antifungal activity against various fungi, including Candida glabrata and Aspergillus fumigatus (Feng et al., 2015).
Ethenolysis in Renewable Raw Materials
In the field of renewable resources, ethyl tetradec-9-enoate derivatives play a role in the ethenolysis of ricinoleic acid methyl ester. This process leads to the production of valuable oleochemical substances like methyl dec-9-enoate, highlighting its significance in sustainable chemistry (Behr, Krema, & Kämper, 2012).
Synthesis of Unnatural α-Amino Acid Derivatives
Ethyl tetradec-9-enoate derivatives have been used in the synthesis of unnatural α-amino esters. For example, ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates were prepared using a Pd(II)-catalyzed three-component coupling method, demonstrating their utility in creating complex molecular structures (Hopkins & Malinakova, 2007).
Molecular Conformational Analysis
Studies have also been conducted on the molecular conformation and vibrational spectra of ethyl tetradec-9-enoate derivatives. Research involving ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate explored its conformational behavior, NLO, and NMR properties, providing insights into its structural and electronic characteristics (Mary et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl tetradec-9-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEDZEIUAKXCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80781926 | |
Record name | Ethyl tetradec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80781926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tetradec-9-enoate | |
CAS RN |
24880-50-0 | |
Record name | Ethyl tetradec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80781926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.